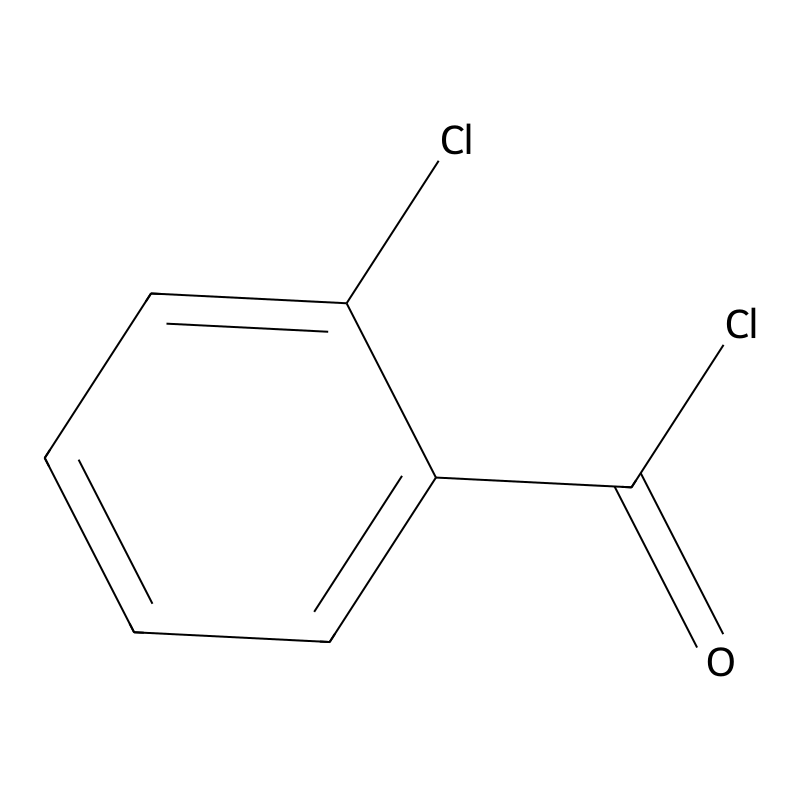

2-Chlorobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical intermediate

2-Chlorobenzoyl chloride serves as a crucial intermediate in the synthesis of several pharmaceutical drugs. Notably, it plays a role in the production of clotrimazole, an antifungal medication commonly used to treat fungal infections of the skin, mouth, and vagina [].

Synthesis of other organic compounds

-Chlorobenzoyl chloride is a versatile reagent employed in the synthesis of various organic compounds. It participates in several reactions, including:

- Acylation: This process involves introducing an acyl group (R-C=O) to a molecule. 2-Chlorobenzoyl chloride can acylate various functional groups, such as alcohols, amines, and thiols, leading to the formation of diverse organic compounds []. For instance, it can be used to acylate polystyrene during the preparation and regeneration of polystyrene-based resins [].

- Preparation of p-chlorobenzoic acid: This acid is a valuable intermediate in the production of various chemicals. 2-Chlorobenzoyl chloride can be converted to p-chlorobenzoic acid through a series of chemical reactions [].

Research on new materials and applications

Researchers are actively exploring the potential of 2-Chlorobenzoyl chloride in the development of novel materials and applications. This includes investigating its use in:

- Organic photovoltaics: These are devices that convert sunlight into electricity. Studies suggest that 2-chlorobenzoyl chloride derivatives could potentially be used as electron acceptors in organic photovoltaic materials [].

- Liquid crystals: These materials exhibit unique properties that make them valuable for various applications, such as displays and sensors. Research is ongoing to explore the use of 2-chlorobenzoyl chloride derivatives in the development of new liquid crystals with specific functionalities [].

2-Chlorobenzoyl chloride, with the chemical formula C₇H₄Cl₂O and a molecular weight of 175.01 g/mol, is a chlorinated aromatic compound. It appears as a yellowish liquid and is characterized by its strong reactivity due to the presence of both a carbonyl group and a chlorine atom. The compound is also known by other names such as o-chlorobenzoyl chloride and 2-chlorobenzoic acid chloride .

2-Chlorobenzoyl chloride is a corrosive and toxic compound. Here are some key safety concerns:

- Skin and Eye Contact: Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a lab coat when handling [].

- Inhalation: Harmful if inhaled. Can cause irritation of the respiratory tract.

- Ingestion: Toxic if swallowed.

- Flammability: Flash point: 124 °C. Flammable liquid [].

- Reactivity: Reacts violently with water, releasing hydrochloric acid fumes [].

- Hydrolysis: When reacted with water, it produces 2-chlorobenzoic acid and hydrogen chloride:

- Nucleophilic Substitution: It can react with nucleophiles such as amines to form amides or with alcohols to produce esters.

- Acylation Reactions: This compound is often used in Friedel-Crafts acylation reactions to introduce the 2-chlorobenzoyl group into aromatic compounds .

The synthesis of 2-chlorobenzoyl chloride can be achieved through several methods:

- Chlorination of 2-Chlorobenzaldehyde: This method involves reacting 2-chlorobenzaldehyde with chlorine gas in the presence of phosphorus pentachloride at elevated temperatures (140° to 170°C) to yield high purity .text

Reactants: 2-Chlorobenzaldehyde + Chlorine + Phosphorus PentachlorideConditions: Temperature (140°-170°C) - Thionyl Chloride Method: Another approach involves the reaction of 2-chlorobenzoic acid with thionyl chloride in toluene, which can be conducted at around 75°C .text

Reactants: 2-Chlorobenzoic Acid + Thionyl ChlorideConditions: Temperature (75°C)

The primary applications of 2-chlorobenzoyl chloride include:

- Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Manufacture of Agrochemicals: The compound is utilized in producing herbicides and pesticides.

- Chemical Research: It is employed in laboratories for synthesizing other organic compounds through acylation reactions .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-chlorobenzoyl chloride. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Benzoyl Chloride | C₇H₅ClO | Lacks chlorine substitution on the aromatic ring |

| 3-Chlorobenzoyl Chloride | C₇H₄Cl₂O | Chlorine at the meta position |

| 4-Chlorobenzoyl Chloride | C₇H₄Cl₂O | Chlorine at the para position |

Uniqueness of 2-Chlorobenzoyl Chloride:

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

609-65-4